5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline
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Overview
Description
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core fused with a methylaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a cyclooxygenase-2 inhibitor and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H12N4 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-imidazo[1,2-a]pyrimidin-2-yl-2-methylaniline |
InChI |
InChI=1S/C13H12N4/c1-9-3-4-10(7-11(9)14)12-8-17-6-2-5-15-13(17)16-12/h2-8H,14H2,1H3 |
InChI Key |
BBYBWJPSOJQOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)N |
Origin of Product |
United States |
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